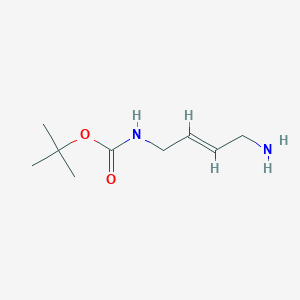

tert-Butyl (4-aminobut-2-en-1-yl)carbamate

Description

Contextualization as a Versatile Protected Amine Synthon in Contemporary Chemical Research

In modern organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. tert-Butyl (4-aminobut-2-en-1-yl)carbamate functions as a versatile synthon, primarily because it provides a differentially protected 1,4-diaminobutene framework. One amino group is masked by the tert-butoxycarbonyl (Boc) group, rendering it temporarily inert, while the other primary amine remains free to engage in chemical reactions.

This differential protection allows for selective transformations at the free amine site without interference from the other. The compound serves as an important intermediate in the multi-step synthesis of complex organic molecules, including nitrogen-containing heterocycles and peptide mimetics. myskinrecipes.com Its structure is particularly valuable for preparing biologically active compounds, such as pharmaceuticals and agrochemicals, where precise control over the introduction of nitrogen-containing functional groups is essential. myskinrecipes.com Researchers utilize it as a building block in the development of targeted therapies, including kinase inhibitors. myskinrecipes.com

Fundamental Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine-Containing Substrates

Amines are fundamental functional groups in organic chemistry, but their inherent nucleophilicity and basicity can complicate synthetic routes by causing unwanted side reactions. chemistrysteps.com Protecting groups are employed to temporarily mask the reactivity of such functional groups. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry. jk-sci.comfishersci.co.uk It is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base, to form a stable carbamate (B1207046). numberanalytics.com

The widespread use of the Boc group stems from its unique stability and cleavage characteristics. It is robust and unreactive under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected amine.

Crucially, the Boc group can be removed cleanly and efficiently under mild acidic conditions. total-synthesis.com The standard method for deprotection involves treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comfishersci.co.uk The mechanism is facilitated by the bulky tert-butyl group, which upon protonation forms a stable tert-butyl cation and carbamic acid; the latter readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.comjk-sci.com This acid-lability makes the Boc group "orthogonal" to other common protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenolysis), a critical feature in complex, multi-step syntheses. total-synthesis.com

Overview of Key Structural Elements and Their Implications for Chemical Transformations

The synthetic utility of this compound is a direct result of its distinct structural features, each conferring specific reactivity. The molecule's properties can be understood by examining its three principal components.

| Property | Value |

| IUPAC Name | tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate |

| CAS Number | 146394-99-2 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NCC=CCN |

| InChI Key | BWNIUPOJWUXWMX-SNAWJCMRSA-N |

Data sourced from references sigmaaldrich.com.

The key structural elements and their roles in chemical reactions are summarized below:

| Structural Element | Role in Chemical Transformations |

| Boc-Protected Amine | An acid-labile carbamate that masks the nucleophilicity of one amino group, allowing for selective reactions at other sites. |

| Free Primary Amine | A nucleophilic and basic site available for a wide range of reactions, including acylation, alkylation, and condensation. |

| (E)-Alkene Backbone | The conjugated double bond provides a site for electrophilic additions, Michael additions, and cycloaddition reactions. |

The presence of both a protected and a free amine at different ends of a four-carbon chain makes this compound an ideal building block for introducing a C4-spacer with defined amine functionalities. chemicalbook.com The unsaturated C=C double bond within the backbone adds another layer of reactivity, potentially allowing for further structural elaboration through reactions that target the alkene. This combination of functional groups within a single, relatively simple molecule is what establishes this compound as a valuable tool in advanced organic synthesis.

Structure

3D Structure

Properties

CAS No. |

146394-99-2 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl N-(4-aminobut-2-enyl)carbamate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12) |

InChI Key |

BWNIUPOJWUXWMX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC=CCN |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CN |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN |

Pictograms |

Corrosive |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate

Elucidation of Geometric Isomerism: (E)- and (Z)-Configurations of the But-2-en-1-yl Moiety

The existence of (E)- and (Z)-isomers of tert-Butyl (4-aminobut-2-en-1-yl)carbamate stems from the restricted rotation around the C2-C3 double bond of the butene chain. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the stereochemical descriptor to each isomer. For the C2 carbon, the attached groups are a hydrogen atom and a -CH2NHBoc group. For the C3 carbon, the substituents are a hydrogen atom and a -CH2NH2 group.

In the (E)-isomer (entgegen, German for "opposite"), the higher priority groups on each carbon of the double bond are situated on opposite sides. Conversely, in the (Z)-isomer (zusammen, German for "together"), the higher priority groups are located on the same side of the double bond.

The definitive characterization and differentiation of these isomers are accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the vinylic protons (H2 and H3) are diagnostic. Typically, the trans-coupling constant (³J_trans) in the (E)-isomer is significantly larger (usually in the range of 12-18 Hz) than the cis-coupling constant (³J_cis) in the (Z)-isomer (generally 6-12 Hz).

Further structural confirmation can be obtained through other analytical methods such as Infrared (IR) spectroscopy, where the out-of-plane C-H bending vibrations for trans and cis double bonds appear at different frequencies. In some cases, X-ray crystallography can provide unambiguous proof of the solid-state conformation and geometric configuration of a specific isomer.

Below is a table summarizing the key characteristics for distinguishing the (E) and (Z) isomers:

| Property | (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate | (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate |

| Stereochemistry | Higher priority groups on opposite sides of the double bond. | Higher priority groups on the same side of the double bond. |

| ³J(H,H) Coupling Constant | Typically 12-18 Hz (trans coupling). | Typically 6-12 Hz (cis coupling). |

| CAS Number | 146394-99-2 | Not explicitly found in searches. |

Methodologies for Stereoselective Synthesis and Control of Isomer Ratios

The ability to selectively synthesize either the (E)- or (Z)-isomer of this compound is of paramount importance for its application in multi-step syntheses where a specific stereochemistry is required.

Strategies for Differential Access to (E)- and (Z)-Stereoisomers

The stereochemical outcome of the synthesis of this compound is highly dependent on the starting materials and the reaction conditions employed.

Synthesis of the (E)-isomer: The (E)-isomer is more commonly available and can often be synthesized from starting materials that already possess the trans-double bond geometry. For instance, the reaction of (E)-1,4-diaminobut-2-ene with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions would be expected to yield the (E)-isomer, preserving the stereochemistry of the starting material. Another approach involves the reduction of a corresponding alkyne precursor using a reagent that favors the formation of a trans-alkene, such as sodium in liquid ammonia (B1221849) (Birch reduction).

Synthesis of the (Z)-isomer: The synthesis of the (Z)-isomer often requires more specialized techniques. One common strategy is the partial hydrogenation of the corresponding alkyne, cis-1,4-diaminobut-2-yne, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst system is known to selectively produce cis-alkenes from alkynes.

The control of the isomer ratio can be achieved by carefully selecting the appropriate synthetic route and reaction conditions. For instance, in reactions where a mixture of isomers might be formed, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be employed to separate the desired isomer.

Influence of Geometric Isomerism on Subsequent Synthetic Reactions and Molecular Architecture

The spatial orientation of the amino and Boc-protected amino groups, dictated by the (E) or (Z) configuration, can influence the accessibility of these functional groups to reagents. This can lead to differences in reaction rates and, in stereoselective reactions, can determine which diastereomer of the product is formed.

For example, in intramolecular cyclization reactions, the cis- or trans-nature of the double bond will directly affect the feasibility and the ring size of the resulting cyclic product. The (Z)-isomer, with its substituents on the same side of the double bond, may be more amenable to certain cyclization reactions to form smaller rings compared to the (E)-isomer.

Synthetic Strategies and Methodologies for Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate

Chemical Precursors and Starting Materials in Synthetic Pathways

Utilization of Hydroxylated or Halogenated Butene Derivatives

A prevalent strategy for synthesizing the carbamate (B1207046) involves starting with butene derivatives that are already functionalized with leaving groups, such as hydroxyl or halogen moieties. These groups provide reactive sites for the introduction of the necessary nitrogen functionalities.

One common approach involves the reaction of tert-butyl carbamate with 4-aminobut-2-en-1-ol. In this pathway, the hydroxyl group serves as a target for substitution, allowing for the formation of the carbamate linkage. Halogenated derivatives, while not explicitly detailed in the synthesis of the title compound, represent a standard chemical strategy for analogous transformations. For instance, the synthesis of a related N-substituted carbamate utilizes propargyl bromide, a halogenated compound, to alkylate an amino group, demonstrating the utility of halides as effective leaving groups in forming carbon-nitrogen bonds. researchgate.net

| Precursor Type | Specific Example | Role in Synthesis |

| Hydroxylated Butene | 4-aminobut-2-en-1-ol | Provides the butene backbone with a hydroxyl group for substitution. |

| Halogenated Alkane | Propargyl Bromide | Used in related syntheses to alkylate amines, showcasing the principle. researchgate.net |

Derivation from Amino Acids or Related Chiral Pool Building Blocks

Amino acids and their derivatives serve as versatile chiral building blocks for complex organic molecules. myskinrecipes.com The synthesis of structurally similar carbamate derivatives has been successfully achieved starting from amino acids. For example, a patented method describes the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a key intermediate for the drug Lacosamide (B1674222), starting from N-Boc-D-serine. google.com This process involves activating the carboxylic acid of the protected serine and coupling it with benzylamine. google.com This demonstrates a viable strategy where the amino acid backbone is elaborated to construct a more complex carbamate-containing molecule, a principle applicable to the synthesis of various amino carbamates.

Protection and Deprotection Methodologies for the Primary Amine Functionality

The management of the primary amine is critical in the synthesis of tert-Butyl (4-aminobut-2-en-1-yl)carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its straightforward removal. researchgate.net

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netorganic-chemistry.org The reaction is generally performed in the presence of a base under either aqueous or anhydrous conditions. organic-chemistry.org The base facilitates the deprotonation of the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. This process is highly efficient for protecting primary and secondary amines. researchgate.net

| Reagent | Base | Common Solvents | General Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534), DMAP, Sodium Bicarbonate, etc. | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) | Room temperature or slightly elevated temperatures. organic-chemistry.org |

Acid-Catalyzed Deprotection Mechanisms and Conditions

The removal of the Boc group is most commonly achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. researchgate.net Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are highly effective for this transformation. researchgate.net

| Acid Reagent | Common Solvent | Key Mechanistic Feature |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Formation of a stable tert-butyl cation. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297) | Protonation of the carbamate followed by cleavage. organic-chemistry.org |

Reaction Conditions and Catalytic Systems for Compound Formation

The specific conditions and catalysts employed are crucial for the successful synthesis of this compound. The formation of carbamates can be achieved through various methods, including the Curtius rearrangement or phase-transfer catalysis for related alkylations.

The Curtius rearrangement provides a pathway to convert carboxylic acids into the corresponding tert-butyl carbamates. This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that is then trapped by tert-butyl alcohol. nih.gov This process can be facilitated by catalysts such as zinc(II) triflate. organic-chemistry.org

In related syntheses of complex carbamates, phase-transfer catalysis (PTC) is employed for alkylation reactions. For instance, the synthesis of a lacosamide intermediate uses tetrabutylammonium (B224687) bromide as a phase-transfer catalyst to facilitate the reaction between an aqueous solution of potassium hydroxide (B78521) and an organic solution of the substrate and dimethyl sulfate. google.com This highlights the utility of catalytic systems in achieving efficient transformations under heterogeneous conditions.

| Catalytic System | Reaction Type | Starting Materials Example |

| Zinc(II) Triflate | Curtius Rearrangement | Carboxylic acid, Di-tert-butyl dicarbonate, Sodium azide. organic-chemistry.org |

| Tetrabutylammonium Bromide | Phase-Transfer Catalyzed Alkylation | N-Boc protected amino alcohol, Dimethyl sulfate, KOH. google.com |

Solvent Effects and Temperature Control in Synthetic Protocols

The selection of an appropriate solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, selectivity, and yields. In a common synthetic route starting from (E)-1,4-diaminobut-2-ene dihydrochloride, a solvent system of 10% triethylamine (TEA) in methanol is utilized. ambeed.com Methanol serves as a suitable solvent for dissolving the diamine salt and the Boc-anhydride reagent.

Temperature control is equally important for managing the reaction kinetics and minimizing the formation of byproducts. The aforementioned synthesis involves an initial dropwise addition of di-tert-butyldicarbonate in methanol to a vigorously stirred mixture at 20°C. ambeed.com Following the initial reaction, the mixture is refluxed for 3 hours, indicating that elevated temperatures are necessary to drive the reaction to completion. ambeed.com The reaction is then stirred at room temperature overnight, suggesting a cooling down period is beneficial for stabilization before purification. ambeed.com

| Parameter | Condition | Role in Synthesis |

| Solvent | 10% Triethylamine in Methanol | Dissolves reactants and facilitates the reaction. |

| Initial Temperature | 20°C | Allows for controlled initial reaction upon reagent addition. |

| Reaction Temperature | Reflux | Drives the reaction to completion. |

| Final Temperature | Room Temperature | Stabilizes the product before purification. |

Role of Bases and Additives in Reaction Efficiency

Bases play a crucial role in the synthesis of this compound by deprotonating the amine groups of the starting material, thereby facilitating the nucleophilic attack on the Boc-anhydride. In the synthesis from (E)-1,4-diaminobut-2-ene dihydrochloride, triethylamine (TEA) is used as the base. ambeed.com Initially, the diamine is suspended in a 10% TEA/methanol solution, and additional TEA is added to neutralize the hydrochloride salt and deprotonate the amino group, enabling the reaction with di-tert-butyldicarbonate. ambeed.com

In other carbamate syntheses, different bases and additives have been shown to be effective. For instance, in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines, cesium carbonate (Cs2CO3) has been used as the base in 1,4-dioxane (B91453) as a solvent. sigmaaldrich.com While not directly applied to the title compound in the cited literature, this highlights the variety of bases that can be employed in carbamate formation. Additives can also enhance reaction efficiency. For example, in a Curtius rearrangement approach to form tert-butyl carbamates, tetrabutylammonium bromide and zinc(II) triflate are used to facilitate the trapping of the isocyanate intermediate. organic-chemistry.org

| Base/Additive | Synthetic Context | Function |

| Triethylamine (TEA) | Synthesis from (E)-1,4-diaminobut-2-ene dihydrochloride | Neutralizes HCl salt and deprotonates the amine. |

| Cesium Carbonate (Cs2CO3) | Palladium-catalyzed synthesis of N-Boc-protected anilines | Acts as the base to facilitate cross-coupling. sigmaaldrich.com |

| Tetrabutylammonium bromide & Zinc(II) triflate | Curtius rearrangement for carbamate synthesis | Facilitate the trapping of the isocyanate intermediate. organic-chemistry.org |

Isolation and Purification Techniques for Synthetic Intermediates

Flash Column Chromatography for Product Separation

Flash column chromatography is a fundamental technique for the purification of this compound from the crude reaction mixture. ambeed.com This method is effective in separating the desired product from unreacted starting materials, byproducts, and the excess Boc-anhydride.

In a documented synthesis, after the removal of a precipitate by filtration and evaporation of the filtrate, the crude residue was purified by column chromatography. ambeed.com The chosen solvent system for the chromatography was a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) in a 20:1 ratio. ambeed.com This solvent gradient allows for the selective elution of the product from the silica (B1680970) gel column, yielding 1.5g of the desired compound. ambeed.com The use of silica gel plates for Thin Layer Chromatography (TLC) analysis is also noted as a method to monitor the progress of reactions and identify the components of the mixture.

Crystallization and Precipitation Methods

While flash column chromatography is a primary purification method, crystallization and precipitation can also be employed for the isolation and purification of carbamate intermediates. In the synthesis of this compound, the formation of a precipitate is observed, which is removed by filtration before the filtrate is evaporated. ambeed.com This suggests that precipitation can be a useful step in removing certain impurities from the reaction mixture.

Although specific crystallization protocols for the title compound are not detailed in the provided search results, the general principles of crystallization are widely applicable in organic synthesis. This technique relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. By carefully selecting the solvent and controlling the cooling rate, it is often possible to induce the crystallization of the product in a highly pure form, leaving impurities dissolved in the mother liquor. The physical form of the purified (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is described as a white to yellow solid or liquid, which is consistent with a compound that could be purified by crystallization. sigmaaldrich.comgeno-chem.com

Chemical Reactivity and Functional Group Interconversions of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate

Reactions at the Primary Amine Moiety

The primary amine in tert-butyl (4-aminobut-2-en-1-yl)carbamate is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents and the construction of larger molecular frameworks.

Nucleophilic Addition and Substitution Reactions with Electrophilic Species

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking a range of electrophilic species. This reactivity is fundamental to its utility in forming new carbon-nitrogen bonds. While specific examples directly involving this compound are not extensively detailed in the surveyed literature, the principles of such reactions are well-established for primary amines. For instance, it is expected to react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines. The success of such reactions often depends on controlling the degree of alkylation, which can sometimes be challenging due to the increasing nucleophilicity of the newly formed secondary amine.

Formation of Amides, Carbamates, and Ureas

The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives such as acid chlorides or anhydrides to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and is widely used to link amino-functionalized molecules. Similarly, reaction with chloroformates or other activated carbonyl species can introduce a second carbamate (B1207046) group.

Furthermore, the primary amine can react with isocyanates to form urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. The resulting ureas are often stable and crystalline compounds. While direct studies on this compound are limited, the general reactivity of primary amines suggests that these transformations are highly feasible and provide a route to a diverse range of derivatives.

| Reagent Class | Product Functional Group | General Reaction Scheme |

| Acid Halide (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Chloroformate (R-O-COCl) | Carbamate | R-NH₂ + R'-O-COCl → R-NH-CO-OR' + HCl |

| Isocyanate (R-N=C=O) | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

Reductive Amination and Alkylation Processes

Reductive amination provides a powerful method for the N-alkylation of the primary amine. This process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A one-pot tandem direct reductive amination followed by N-Boc protection has been reported as an efficient method for synthesizing N-Boc protected secondary amines from aldehydes and primary amines. nih.gov This approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and sodium triacetoxyborohydride (STAB) and has the advantage of preventing over-alkylation to the tertiary amine. nih.gov This methodology is highly applicable to this compound for the synthesis of mono-N-alkylated derivatives.

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH(OAc)₃ | tert-Butyl (4-(alkylamino)but-2-en-1-yl)carbamate |

| Ketone (R'₂C=O) | NaBH₃CN | tert-Butyl (4-(dialkylamino)but-2-en-1-yl)carbamate |

Transformations Involving the Internal Alkene Moiety

The carbon-carbon double bond in the butene chain of this compound offers another site for chemical modification, allowing for the saturation of the chain or the introduction of new functional groups across the double bond.

Catalytic Hydrogenation for Alkene Saturation

The internal double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. The saturation of the alkene results in the formation of tert-butyl (4-aminobutyl)carbamate. The Boc protecting group is generally stable under these conditions, allowing for selective reduction of the alkene without affecting the carbamate functionality.

The efficiency of such hydrogenations can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. For example, palladium on carbon is a commonly used and effective catalyst for this type of transformation.

| Catalyst | Hydrogen Pressure | Product |

| 10% Pd/C | 1 atm H₂ | tert-Butyl (4-aminobutyl)carbamate |

| PtO₂ | 50 psi H₂ | tert-Butyl (4-aminobutyl)carbamate |

Electrophilic Additions Across the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond makes it susceptible to attack by electrophiles. This allows for a variety of functional groups to be introduced across the alkene. Common electrophilic addition reactions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (using aqueous acid).

For instance, the reaction with bromine (Br₂) would be expected to yield a dibromo derivative, tert-butyl (2,3-dibromo-4-aminobutyl)carbamate. The mechanism of this reaction typically involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, leading to anti-addition of the two bromine atoms.

Similarly, the addition of hydrohalic acids like HBr would proceed via a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the bromide ion adds to the more substituted carbon. However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product.

| Reagent | Expected Product | Regioselectivity/Stereoselectivity |

| Br₂ | tert-Butyl (2,3-dibromo-4-aminobutyl)carbamate | Anti-addition |

| HBr | tert-Butyl (3-bromo-4-aminobutyl)carbamate | Markovnikov addition |

| HBr, ROOR | tert-Butyl (2-bromo-4-aminobutyl)carbamate | Anti-Markovnikov addition |

Olefin Metathesis Reactions and Related Transformations

This compound, possessing a reactive olefinic bond and two modifiable amino groups, is a valuable precursor for substrates in olefin metathesis reactions. While direct metathesis on the parent compound is not commonly reported, its functional handles allow for elaboration into suitable diene precursors for ring-closing metathesis (RCM), a powerful strategy for the synthesis of unsaturated nitrogen-containing heterocycles. nih.govwikipedia.org

The primary amino group can be readily acylated or alkylated with a moiety containing a terminal alkene, transforming the molecule into a 1,7-diene. Subsequent RCM of this diene, catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, can efficiently construct six-membered rings. nih.govcaltech.edu This approach provides a direct route to substituted 1,2,3,6-tetrahydropyridine (B147620) derivatives, which are important structural motifs in many biologically active compounds and natural products. niscpr.res.inmdpi.com

The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. For instance, second-generation Grubbs catalysts are known for their high activity and tolerance to various functional groups, making them suitable for substrates derived from this compound. nih.gov The general transformation is depicted below:

Scheme 1: Hypothetical Ring-Closing Metathesis of a Derivative of this compound

[Image of a chemical reaction scheme. The reactant is a derivative of this compound where the primary amine is acylated with acryloyl chloride. This creates an intramolecular Michael acceptor. In the presence of a base, the nitrogen of the carbamate attacks the double bond of the acrylamide (B121943) in a 1,4-fashion (aza-Michael addition), forming a six-membered ring intermediate. This intermediate can then undergo further cyclization or rearrangement.]

Applications in Complex Molecule Synthesis and Chemical Biology Research

Role as a Key Building Block in General Pharmaceutical and Organic Synthesis

Tert-Butyl (4-aminobut-2-en-1-yl)carbamate is widely recognized as a fundamental building block in synthetic chemistry. 3wpharm.com Its utility stems from the differential reactivity of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one amine, allowing the free primary amine to undergo various chemical transformations. Subsequently, the Boc group can be removed under acidic conditions to liberate the second amine for further functionalization. This bifunctionality is crucial for the construction of complex linear or cyclic structures, serving as a linchpin in multi-step synthetic sequences. Commercial availability from numerous chemical suppliers underscores its frequent use in both academic and industrial research settings.

Integration into Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of nitrogen-containing heterocyclic rings, which are prevalent motifs in many biologically active compounds.

While the bifunctional nature of this compound makes it a conceptually ideal precursor for the synthesis of various heterocyclic systems, specific literature detailing its direct application in the formation of substituted pyridine and imidazo[4,5-b]pyridine rings is not extensively documented in current research. The general synthetic utility for heterocycles remains, but targeted examples for these specific scaffolds are less common.

A significant application of this building block is in the synthesis of novel and complex heterocyclic systems. A prominent example is its use in the development of a stimulator of interferon genes (STING) agonist. In this synthesis, an intermediate, tert-Butyl (E)-(4-((4-carbamoyl-2-methoxyphenyl)amino)but-2-en-1-yl)carbamate, is first prepared. This intermediate then undergoes a cyclization reaction to form a substituted benzo[d]thiazol ring system. nih.gov

The reaction involves treating the intermediate with potassium thiocyanate (KSCN) and bromine in acetic acid. nih.gov This process constructs the thiazole ring fused to the benzene ring, yielding tert-Butyl (E)-(4-(6-carbamoyl-2-imino-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate. nih.gov This transformation showcases the compound's role in creating complex, multi-ring heterocyclic scaffolds that are central to the function of the final therapeutic agent. nih.govresearchgate.net

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| tert-Butyl (E)-(4-((4-carbamoyl-2-methoxyphenyl)amino)but-2-en-1-yl)carbamate | 1. KSCN, Acetic Acid 2. Br₂, Acetic Acid | tert-Butyl (E)-(4-(6-carbamoyl-2-imino-4-methoxybenzo[d]thiazol-3(2H)-yl)but-2-en-1-yl)carbamate | 63% nih.gov |

Development of Linker and Scaffold Components in Drug Discovery and Delivery Systems

The unique structural features of this compound make it a valuable component in the design of linkers and scaffolds, particularly in the context of targeted drug delivery systems.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker. nih.gov The linker's role is critical, as it must be stable in circulation but allow for the release of the payload at the target site. wuxiapptec.com The butene chain derived from this compound is integrated into the linker-payload system of certain advanced ADCs. Specifically, it is a key component in the synthesis of STING agonist payloads that are designed for conjugation to antibodies. researchgate.netacs.org This integration allows the potent immune-stimulating agent to be selectively delivered to tumor cells, enhancing efficacy and minimizing systemic toxicity. acs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl (4-aminobut-2-en-1-yl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.45 | Singlet | 9H |

| -CH₂-NH₂ | ~3.20 | Doublet | 2H |

| -NH-Boc | ~4.80 | Broad Singlet | 1H |

| -CH=CH- | ~5.60 - 5.80 | Multiplet | 2H |

| -CH₂-NHBoc | ~3.70 | Doublet | 2H |

| -NH₂ | ~1.50 | Broad Singlet | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon backbone.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~80.0 |

| -C(C H₃)₃ | ~28.5 |

| C =O | ~156.0 |

| -C H₂-NHBoc | ~45.0 |

| -C H=CH- | ~125.0 - 135.0 |

| =C H-CH₂-NH₂ | ~125.0 - 135.0 |

| -C H₂-NH₂ | ~42.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carbamates without causing significant fragmentation. In the positive ion mode, the molecule is typically protonated, yielding a pseudomolecular ion [M+H]⁺. For this compound (molecular weight 186.25 g/mol ), the expected ion would be observed at an m/z of approximately 187.14. This technique is fundamental for confirming the molecular weight of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample and confirming the identity of its components. A sample of this compound would be expected to show a major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z 187.14, confirming both its identity and purity in a single analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule, serving as a powerful confirmation of its chemical formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₉N₂O₂⁺) is 187.1441. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula of the compound.

Table 3: Mass Spectrometry Data Summary

| Technique | Ion Type | Molecular Formula | Calculated m/z |

| ESI-MS / LC-MS | [M+H]⁺ | C₉H₁₉N₂O₂⁺ | ~187.14 |

| HRMS | [M+H]⁺ | C₉H₁₉N₂O₂⁺ | 187.1441 |

Chromatographic Methods for Purity Assessment and Isomer Separation

The rigorous characterization of chemical compounds is fundamental to ensuring their quality, efficacy, and safety in research and development. For this compound, a versatile intermediate in organic synthesis, chromatographic techniques are indispensable for verifying its purity and resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Chiral HPLC are the primary methods employed for these critical analytical tasks.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of synthesized or commercially supplied this compound. The principle of HPLC relies on passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. In this setup, a nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The Boc-protected amine and the hydrocarbon chain of the molecule provide sufficient nonpolar character for retention on a C18 column.

The purity of commercial batches of this compound is consistently reported to be high, typically ≥95% or ≥97%, as determined by HPLC analysis. geno-chem.comsigmaaldrich.comchemscene.commyskinrecipes.com This analysis is crucial for quality control, ensuring that impurities from starting materials, by-products, or degradation products are below acceptable thresholds before the compound is used in subsequent synthetic steps.

A typical HPLC analysis for purity would involve dissolving a known concentration of the compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the compound. The area of this peak, relative to the total area of all peaks (including impurities), is used to calculate the purity percentage.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | A gradient elution is often used to ensure good separation of impurities with varying polarities. TFA is used to improve peak shape. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency and reasonable run times. |

| Column Temperature | 25 °C | Maintained at a constant temperature to ensure reproducible retention times. |

| Detection | UV at 210-220 nm | The carbamate (B1207046) functional group allows for detection at lower UV wavelengths. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

This table represents a typical, illustrative method and specific conditions may vary based on the instrument and exact impurity profile.

Computational and Theoretical Investigations of Tert Butyl 4 Aminobut 2 En 1 Yl Carbamate

Molecular Modeling and Conformer Analysis for Preferred Geometries

Molecular modeling and conformational analysis are pivotal computational techniques used to determine the three-dimensional structure and preferred geometries of a molecule. For a flexible molecule like tert-Butyl (4-aminobut-2-en-1-yl)carbamate, which possesses multiple rotatable bonds, numerous conformations are possible.

A systematic conformational search would typically be the first step in a computational study. This process involves rotating the molecule around its single bonds to generate a multitude of possible spatial arrangements. Each of these conformers would then be subjected to energy minimization calculations, using methods such as molecular mechanics (e.g., MMFF or AMBER force fields) or more accurate quantum mechanical methods, to identify the low-energy structures. The most stable conformers, representing the most likely geometries of the molecule, would be identified by their relative energies. However, specific studies detailing the potential energy surface and the identification of global and local minima for this compound are not currently available in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Such calculations for this compound would provide valuable insights into its chemical behavior.

Key parameters that would be determined from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Various descriptors derived from quantum chemical calculations, such as hardness, softness, and electrophilicity index, could quantify the molecule's reactivity.

Despite the utility of these methods, published research detailing the electronic structure and reactivity predictions for this compound through quantum chemical calculations has not been identified.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, this would typically involve:

Vibrational Frequencies (Infrared and Raman Spectroscopy): DFT calculations can predict the vibrational modes of a molecule. The calculated frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. Comparing this theoretical spectrum with an experimental one can aid in the assignment of vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental NMR data, can help in the structural elucidation and confirmation of the molecule.

While experimental spectroscopic data for this compound may exist in various chemical databases, a detailed computational study that predicts its spectroscopic parameters and provides a direct comparison with experimental values is not available in the public domain. Such a study would be beneficial for a more profound understanding of the molecule's structural and electronic properties.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For a foundational building block like tert-Butyl (4-aminobut-2-en-1-yl)carbamate, the development of green synthetic and derivatization methods is crucial for its sustainable utilization.

Current synthetic strategies for mono-Boc-protected diamines, which are structurally analogous to the target compound, often present challenges in achieving high selectivity and avoiding the formation of di-protected byproducts. sigmaaldrich.com Traditional methods may also rely on hazardous reagents and solvents, generating significant chemical waste. Future research should focus on addressing these limitations through innovative green chemistry approaches.

Another key area for development is the implementation of "one-pot" synthetic procedures . These methods, which combine multiple reaction steps into a single operation, can reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. For instance, a "one-pot" method for the mono-Boc protection of diamines using trimethylsilyl (B98337) chloride (Me3SiCl) to generate a mono-hydrochloride salt in situ has been reported, offering a simpler and more efficient alternative to traditional approaches. scielo.org.mx

Furthermore, the exploration of heterogeneous catalysts presents a significant opportunity for greening the synthesis of this compound. Solid-supported catalysts, such as ion-exchange resins like Amberlite-IR 120, can be easily separated from the reaction mixture and reused, reducing catalyst waste and simplifying product purification. derpharmachemica.com These catalysts have been successfully employed for the N-Boc protection of various amines under solvent-free conditions, highlighting their potential for environmentally friendly synthesis. derpharmachemica.com

The table below summarizes potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages |

| Microreactor Technology | Precise reaction control, enhanced selectivity, improved yield. sigmaaldrich.com |

| "One-Pot" Synthesis | Reduced waste, minimized solvent usage, operational simplicity. scielo.org.mx |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, potential for solvent-free conditions. derpharmachemica.com |

Exploration of Novel Catalytic Transformations Involving the Compound

The unique combination of functional groups in this compound makes it a versatile substrate for a wide range of catalytic transformations. Future research should aim to unlock the full synthetic potential of this molecule by exploring novel catalytic reactions that selectively target its different reactive sites.

The allylic amine moiety is particularly amenable to innovative catalytic functionalization. For instance, palladium-catalyzed allylic C-H oxidation has been demonstrated for the synthesis of oxazolidinones from N-Boc protected amines. acs.org Applying a similar strategy to this compound could lead to the formation of novel heterocyclic structures with potential biological activity. Such reactions, co-catalyzed by a Brønsted acid, can proceed with high diastereoselectivity, offering a powerful tool for stereocontrolled synthesis. acs.org

The primary amine group can be a handle for various coupling reactions. While the compound itself has not been extensively studied in this context, related N-Boc protected amines have been shown to undergo enzymatic N-allylation using renewable cinnamic acids, providing a green route to more complex amines. nih.gov Exploring similar biocatalytic approaches with this compound could expand the toolbox of sustainable enzymatic transformations.

The carbon-carbon double bond offers another site for catalytic functionalization. Its conjugated nature suggests the potential for Michael additions and cycloaddition reactions. Future work could explore transition-metal catalyzed additions to this double bond, allowing for the introduction of a wide range of substituents with high regio- and stereocontrol.

The table below outlines potential novel catalytic transformations for this compound.

| Catalytic Transformation | Potential Outcome |

| Palladium-Catalyzed Allylic C-H Oxidation | Synthesis of novel oxazolidinone-containing heterocycles. acs.org |

| Biocatalytic N-Alkylation | Green synthesis of more complex diamine derivatives. nih.gov |

| Transition-Metal Catalyzed Michael Addition | Controlled introduction of functional groups at the double bond. |

Expansion of Applications in Diverse Fields of Chemical Biology and Materials Science

While this compound is recognized as a useful intermediate in organic synthesis, its full potential in chemical biology and materials science remains largely untapped. myskinrecipes.com Future research should focus on leveraging its unique structural features to develop novel applications in these interdisciplinary fields.

In chemical biology , this compound can serve as a versatile scaffold for the synthesis of biologically active molecules. Its diamine structure is a common motif in natural products and pharmaceuticals. It is considered a valuable building block for the development of kinase inhibitors, peptide mimetics, and various nitrogen-containing heterocycles. myskinrecipes.com Future work should involve the systematic synthesis and biological evaluation of libraries of compounds derived from this carbamate (B1207046) to identify new therapeutic leads.

In the realm of materials science , the bifunctionality of this compound makes it an interesting monomer for the synthesis of functional polymers. The primary amine and the double bond can both participate in polymerization reactions, allowing for the creation of polymers with unique architectures and properties. For example, a furan-based diamine, synthesized from a Boc-protected precursor, has been used to prepare bio-based polyimides. mdpi.com This suggests that our target compound could be a valuable monomer for the development of novel, potentially biodegradable or biocompatible polymers with applications in medicine and engineering. The synthesis of mono-Boc-protected 1,4-phenylene diamine and its subsequent reaction with hexamolybdate to form a mono-substituted product also points towards its utility in creating functional inorganic-organic hybrid materials. iwu.edu

The table below summarizes potential applications of this compound in chemical biology and materials science.

| Field | Potential Application |

| Chemical Biology | Synthesis of kinase inhibitors, peptide mimetics, and bioactive heterocycles. myskinrecipes.com |

| Materials Science | Monomer for functional polymers (e.g., polyimides), precursor for inorganic-organic hybrid materials. mdpi.comiwu.edu |

Mechanistic Studies of Complex Reaction Pathways and Stereochemical Control

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new, more efficient synthetic routes. Future research should delve into the mechanistic details of reactions involving this compound, with a particular emphasis on achieving stereochemical control.

The presence of a chiral center can be introduced through stereoselective reactions involving the double bond. For example, asymmetric dihydroxylation or epoxidation of the alkene would yield chiral derivatives that could serve as precursors for enantiomerically pure target molecules. Mechanistic studies of such reactions, including computational modeling, could provide insights into the factors governing stereoselectivity and help in the design of more effective catalysts.

The interplay between the two amine groups and the double bond can lead to complex reaction pathways. For instance, intramolecular reactions, such as cyclizations, could be triggered under specific conditions. Detailed mechanistic investigations, using techniques like kinetic studies and isotopic labeling, would be invaluable in elucidating these pathways and harnessing them for the synthesis of novel cyclic structures.

Understanding the mechanism of palladium-catalyzed allylic C-H cleavage and subsequent functionalization in related N-Boc amines has been crucial for the development of stereoselective C-N bond-forming reactions. acs.org Similar mechanistic inquiries into catalytic transformations of this compound would be highly beneficial. For example, investigating the role of the free amine group in directing or participating in catalytic cycles could lead to the discovery of new and unexpected reactivity.

The table below highlights key areas for future mechanistic and stereochemical studies.

| Research Area | Focus of Investigation |

| Stereoselective Reactions | Asymmetric dihydroxylation/epoxidation of the double bond. |

| Intramolecular Reactions | Mechanistic studies of cyclization pathways. |

| Catalytic Transformations | Role of the free amine in directing catalytic cycles. |

Q & A

Q. What synthetic methodologies are commonly employed for tert-Butyl (4-aminobut-2-en-1-yl)carbamate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling reactions. Key parameters include:

- Temperature : Elevated temperatures (40–60°C) for amide bond formation via carbodiimide coupling agents (e.g., DCC or EDC) .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥95% purity .

- Yield Optimization : Stoichiometric control of reagents (1:1.2 molar ratio of amine to Boc-anhydride) minimizes side products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 1.4 ppm (tert-butyl group), δ 5.3–5.8 ppm (enamine protons), and δ 6.1–6.5 ppm (NH carbamate) confirm connectivity .

- IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O carbamate) and ~3350 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 201.2 (calculated) confirms molecular weight .

Advanced Research Questions

Q. How can stereoselective synthesis be achieved for tert-Butyl carbamate derivatives with chiral centers?

- Methodological Answer :

- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected intermediates to induce enantioselectivity during coupling .

- Iodolactamization : Key step in forming cyclic intermediates with >90% enantiomeric excess (e.g., as demonstrated in iodolactamization of propargylamines) .

- Catalytic Asymmetric Synthesis : Chiral Pd or Ru catalysts for allylic amination, achieving >85% ee .

Q. How should researchers address contradictions between crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer :

- SHELX Refinement : Reprocess X-ray data using SHELXL to resolve disorder or thermal motion artifacts (e.g., re-refining occupancy of tert-butyl groups) .

- Dynamic NMR Analysis : Variable-temperature NMR to detect conformational flexibility (e.g., enamine isomerization causing peak splitting) .

- Cross-Validation : Compare crystallographic bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify nucleophilic sites (e.g., HOMO localization on the enamine double bond) .

- Transition State Modeling : Nudged elastic band (NEB) methods to map energy barriers for nucleophilic addition pathways .

- Solvent Effects : COSMO-RS simulations to assess solvation effects on reaction kinetics (e.g., THF vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.